molecular formula C7H13NO B1204225 1-Acetylpiperidine CAS No. 618-42-8

1-Acetylpiperidine

Cat. No.: B1204225
CAS No.: 618-42-8
M. Wt: 127.18 g/mol
InChI Key: KDISMIMTGUMORD-UHFFFAOYSA-N
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Description

1-Acetylpiperidine is an organic compound with the molecular formula C₇H₁₃NO. It is a derivative of piperidine, where the hydrogen atom attached to the nitrogen is replaced by an acetyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

1-Acetylpiperidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism. Additionally, this compound can modulate cell signaling pathways, leading to changes in cell function and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites. This inhibition can result in altered metabolism of various substrates, including drugs and endogenous compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can lead to adverse effects, including toxicity and disruption of normal cellular functions. These effects are dose-dependent and can vary between different animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It can be metabolized to different products, depending on the specific enzymes and cofactors involved. The metabolism of this compound can affect metabolic flux and the levels of various metabolites, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound can affect its activity and function, as well as its accumulation in different tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylpiperidine can be synthesized through several methods. One common method involves the acetylation of piperidine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound is produced using similar acetylation reactions but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: 1-Acetylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Acetylpiperidine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness of 1-Acetylpiperidine: this compound is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. This modification enhances its reactivity and binding affinity, making it a valuable intermediate in organic synthesis and a useful tool in biochemical research .

Properties

IUPAC Name

1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-7(9)8-5-3-2-4-6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDISMIMTGUMORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060679
Record name Piperidine, 1-acetyl-
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

618-42-8
Record name 1-Acetylpiperidine
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Record name 1-Acetylpiperidine
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Record name 1-ACETYLPIPERIDINE
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Record name Ethanone, 1-(1-piperidinyl)-
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Record name Piperidine, 1-acetyl-
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Record name Methyl 1-piperidyl ketone
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Record name 1-Acetylpiperidine
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Synthesis routes and methods

Procedure details

As starting compound in the process of the invention there is used as 1-acyl-2-alkoxypiperidine or pyrrolidine of the formula II, which is preferably obtained by electrochemical alkoxylation of 1-acyl-piperidine or pyrrolidine. The latter compounds can be obtained, for example, by reacting piperidine or pyrrolidine with an acylating agent, for example an acid chloride, an acid anhydride or an ester; there are mentioned, for example, the reactions of piperidine with a formic acid methyl ester (K. Auwers, Z.f. physik. Chemie, 15, 45 (1894) or acetic anhydride (A. W. Hofmann, Ber.Deut.Chem.Ges., 16, 588 (1883), in which 1-formylpiperidine or 1-acetylpiperidine is obtained in a yield of about 96%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-acetylpiperidine in pharmaceutical research?

A1: this compound is a crucial structural motif found in various pharmaceutical compounds and intermediates. For example, it is a key component of cis-(±)-dimethyl this compound-2,3-dicarboxylate, a precursor in the synthesis of the antibiotic moxifloxacin [, , , , ].

Q2: What enzymatic approaches have been explored for the synthesis of (S,S)-2,8-Diazabicyclo[4.3.0]nonane, a key intermediate of Moxifloxacin?

A2: Researchers have successfully utilized Candida antarctica lipase B (CALB) for the enzymatic resolution of cis-(±)-dimethyl this compound-2,3-dicarboxylate [, , , ]. This approach offers a more sustainable and efficient method compared to traditional chemical synthesis, leading to the desired enantiomerically pure (S,S)-2,8-Diazabicyclo[4.3.0]nonane.

Q3: How does immobilization impact the performance of Candida antarctica lipase B in the resolution of cis-(±)-dimethyl this compound-2,3-dicarboxylate?

A3: Immobilizing CALB, particularly the engineered variant CALB-I189K, onto a glutaraldehyde-activated amino resin significantly enhances its thermal stability and allows for its repeated use in bioreactors without significant loss of activity []. This makes the process more economically viable for large-scale production.

Q4: Have any studies explored the mutagenic potential of this compound?

A4: Yes, one study identified this compound, formed during the roasting of mugwort (Artemisia asictica Nakai) leaves, as exhibiting mutagenic activity []. This finding highlights the importance of considering potential toxicological effects of compounds, even those derived from natural sources.

Q5: What is the role of this compound in the development of novel antimicrobial screening systems?

A5: A study utilized a compound containing a this compound moiety, ethyl 2-(this compound-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, in a novel screening system targeting iron-uptake systems and efflux pumps in Pseudomonas aeruginosa []. This demonstrates the potential of this compound-containing compounds as tools for antimicrobial research and drug discovery.

Q6: Are there any known natural products containing the this compound motif?

A6: Yes, two new pyrrolidinyl piperidine alkaloids, broussonetines I and J, isolated from the branches of Broussonetia kazinoki SIEB. (Moraceae), contain the this compound moiety within their structures []. This discovery highlights the presence of this structural motif in natural products and its potential relevance to their biological activity.

Q7: What analytical techniques are commonly employed to study reactions involving this compound derivatives?

A7: Researchers utilize a combination of techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and chiral HPLC to monitor reactions, determine enantiomeric excess, and characterize the products formed [, ].

Q8: What are the challenges associated with studying membrane-bound enzymes that interact with this compound derivatives?

A8: One study encountered challenges in purifying a membrane-associated human tyrosinase, potentially involved in the metabolism of similar compounds []. The study emphasizes the difficulty in handling and studying membrane proteins, often requiring specific detergents and optimization for successful purification and characterization.

Q9: Are there any alternative synthetic routes to access this compound derivatives?

A9: One study explored the reduction of dimethyl pyridine-2,3-dicarboxylate using Pd/C and hydrogen gas to synthesize cis-(±)-Dimethylpiperidine-2,3-dicarboxylate, which can be further derivatized []. This finding highlights the possibility of alternative synthetic pathways to access important intermediates containing the this compound motif.

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